Adinazolam mesylate

Vue d'ensemble

Description

Le mésylate d'adinazolam est un dérivé de benzodiazépine qui appartient à la classe des triazolobenzodiazépines. Il possède des propriétés anxiolytiques, anticonvulsivantes, sédatives et antidépressives. Le mésylate d'adinazolam a été développé pour améliorer les effets antidépresseurs de l'alprazolam. il n'a jamais été approuvé par la FDA pour une utilisation clinique .

Méthodes De Préparation

Le mésylate d'adinazolam peut être synthétisé en faisant réagir des précurseurs de benzodiazépine. Une voie de synthèse part de la 7-chloro-2-hydrazinyl-5-phényl-3H-benzo[e][1,4]diazépine. Le processus implique la formation in situ de N-phtalimidoyl-β-alanine à partir de β-alanine avec l'anhydride phtalique. La solution est ensuite refroidie et traitée par du carbonyldiimidazole

Analyse Des Réactions Chimiques

Le mésylate d'adinazolam subit plusieurs types de réactions chimiques:

Oxydation: Le groupe diméthylamine est labile à la décomposition oxydative, ce qui entraîne la perte d'un groupe méthyle pour former le N-desméthyladinazolam.

Substitution: L'azote en position 4 peut subir une protonation et une hydratation, conduisant à l'ouverture du cycle diazépine.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants pour la déméthylation et des conditions acides pour la protonation. Les principaux produits formés comprennent le N-desméthyladinazolam et l'estazolam .

Applications de la recherche scientifique

Chimie: Il sert de composé modèle pour étudier la réactivité et le métabolisme des triazolobenzodiazépines.

Industrie: Son utilisation est limitée à la recherche scientifique et il n'est pas produit à l'échelle industrielle.

Mécanisme d'action

Le mésylate d'adinazolam se lie aux récepteurs périphériques des benzodiazépines, qui interagissent de manière allostérique avec les récepteurs GABA. Cela potentialise les effets du neurotransmetteur inhibiteur GABA, augmentant l'inhibition du système d'activation réticulaire ascendant et bloquant l'éveil cortical et limbique suite à la stimulation des voies réticulaires . Son principal métabolite actif, le N-desméthyladinazolam, est significativement plus puissant au niveau du récepteur des benzodiazépines .

Applications De Recherche Scientifique

Antidepressant Properties

Adinazolam mesylate was primarily developed as an antidepressant. Several clinical trials have demonstrated its efficacy in treating major depressive disorder (MDD).

- Efficacy in Clinical Trials : A randomized, double-blind study involving 80 inpatients with major depression showed that adinazolam was significantly more effective than placebo across various efficacy measures, including the Hamilton Rating Scale for Depression (HAM-D) . In this study, 63% of participants on adinazolam completed the treatment compared to 38% on placebo, indicating better tolerability and effectiveness .

- Mechanism of Action : The antidepressant effect is believed to be mediated through its action on benzodiazepine receptors and its metabolite, N-desmethyladinazolam (NDMAD), which is more potent than the parent compound . Adinazolam has been shown to decrease stress-induced plasma corticosteroid levels in animal models, suggesting a potential mechanism related to stress response modulation .

Anxiolytic Effects

Adinazolam also exhibits significant anxiolytic properties.

- Clinical Findings : In studies assessing anxiety disorders, adinazolam was found to reduce anxiety symptoms effectively without the severe side effects typically associated with traditional benzodiazepines . Its anxiolytic effects were noted alongside improvements in sleep disturbances and overall mood .

Anticonvulsant Activity

Research has indicated that adinazolam possesses anticonvulsant properties.

- Animal Studies : In rodent models, adinazolam demonstrated effectiveness in suppressing seizures and reducing anxiety-related behaviors . This suggests potential utility in treating epilepsy or seizure disorders.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of adinazolam is crucial for optimizing its therapeutic use.

- Bioavailability : Adinazolam has an estimated bioavailability of 40%, with significant first-pass metabolism occurring in the intestines and liver . After oral administration, it is rapidly converted to NDMAD, which is primarily responsible for its psychoactive effects.

- Elimination : The compound is eliminated mainly through renal pathways, with a half-life of approximately 2.9 hours . This rapid metabolism necessitates careful dosing regimens to maintain therapeutic levels.

Side Effects and Safety Profile

While generally well-tolerated, adinazolam is not without side effects.

- Common Side Effects : Mild sedation, drowsiness, and cognitive impairment were frequently reported among participants in clinical trials . Serious adverse effects were rare but included a case of seizure during rapid tapering from high doses .

Case Studies and Clinical Insights

Several case studies have highlighted both the benefits and challenges associated with adinazolam use.

- Case Reports : One report documented the transition to mania in individuals with bipolar disorder receiving adinazolam, emphasizing the need for careful monitoring in susceptible populations . Conversely, other studies have noted significant improvements in depressive symptoms without severe adverse effects .

Data Summary Table

| Application | Efficacy Level | Common Side Effects | Notable Findings |

|---|---|---|---|

| Antidepressant | High | Sedation, cognitive impairment | Superior to placebo in multiple clinical trials |

| Anxiolytic | Moderate | Drowsiness | Effective for anxiety without severe side effects |

| Anticonvulsant | Moderate | Mild sedation | Effective in rodent models for seizure suppression |

Mécanisme D'action

Adinazolam mesylate binds to peripheral-type benzodiazepine receptors, which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking cortical and limbic arousal following stimulation of the reticular pathways . Its major active metabolite, N-desmethyladinazolam, is significantly more potent at the benzodiazepine receptor .

Comparaison Avec Des Composés Similaires

Le mésylate d'adinazolam est similaire à d'autres triazolobenzodiazépines telles que l'alprazolam et l'estazolam. il se distingue par sa plus grande affinité pour les récepteurs GABA et ses puissantes propriétés anxiolytiques et antidépressives . Des composés similaires incluent:

Alprazolam: Souvent utilisé pour les troubles anxieux et les crises de panique.

Estazolam: Utilisé principalement pour le traitement de l'insomnie.

N-desméthyladinazolam: Le principal métabolite actif du mésylate d'adinazolam.

Activité Biologique

Adinazolam mesylate, a triazolobenzodiazepine, has garnered attention for its anxiolytic and antidepressant properties. This article delves into its biological activity, pharmacokinetics, and pharmacodynamics, supported by relevant data and case studies.

Overview of this compound

- Chemical Structure : this compound is characterized by its molecular formula and a molecular weight of approximately 447.94 g/mol.

- Mechanism of Action : It functions primarily as a benzodiazepine agonist, with a notable effect through its active metabolite, N-desmethyladinazolam (NDMAD), which exhibits stronger psychoactive effects than the parent compound .

Pharmacokinetics

Adinazolam is rapidly absorbed and metabolized in the body. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Volume of distribution (L) | 106 |

| Elimination half-life (h) | 2.9 |

| Clearance (mL/min) | 444 |

After oral administration, adinazolam is almost completely converted to NDMAD, which is responsible for much of its therapeutic effects . The metabolism is primarily mediated by the CYP3A4 isoenzyme in the liver .

Pharmacodynamics

Adinazolam and NDMAD exhibit binding affinities for benzodiazepine receptors, with moderate affinity levels measured at nM for adinazolam and nM for NDMAD . The compound has been shown to:

- Exhibit Anticonvulsant Properties : Effective in rodent models, it reduces stress-induced plasma corticosteroid levels, indicating anxiolytic activity .

- Demonstrate Antidepressant Effects : Clinical studies have shown mixed results in humans regarding its effectiveness as an antidepressant, although animal models suggest positive outcomes .

Case Studies and Clinical Trials

-

Panic Disorder Treatment :

- In a flexible-dose study involving this compound sustained release tablets, doses ranged from 30 mg/day to 120 mg/day. Plasma concentrations of adinazolam and NDMAD were correlated with therapeutic effects, indicating that NDMAD significantly contributes to treatment efficacy .

- A notable finding was an inverted U-shaped concentration-response curve, suggesting optimal dosing levels for therapeutic effectiveness .

- Antidepressant Efficacy :

Propriétés

Numéro CAS |

57938-82-6 |

|---|---|

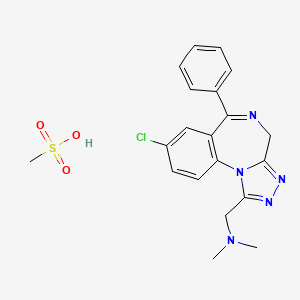

Formule moléculaire |

C20H22ClN5O3S |

Poids moléculaire |

447.9 g/mol |

Nom IUPAC |

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine;methanesulfonic acid |

InChI |

InChI=1S/C19H18ClN5.CH4O3S/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18;1-5(2,3)4/h3-10H,11-12H2,1-2H3;1H3,(H,2,3,4) |

Clé InChI |

FENBITQPWFCMEB-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |

SMILES canonique |

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

57938-82-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adinazolam Mesylate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.